
(2-Chloro-4,5-dimethoxy-phenyl)-methanol
説明
(2-Chloro-4,5-dimethoxy-phenyl)-methanol, also known as CDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CDPM is a white crystalline solid with a molecular formula of C10H13ClO3 and a molecular weight of 218.67 g/mol. In
科学的研究の応用
(2-Chloro-4,5-dimethoxy-phenyl)-methanol has been used in various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (2-Chloro-4,5-dimethoxy-phenyl)-methanol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, (2-Chloro-4,5-dimethoxy-phenyl)-methanol has been used as a tool compound to study the mechanism of action of certain drugs. In neuroscience, (2-Chloro-4,5-dimethoxy-phenyl)-methanol has been used to study the role of certain neurotransmitters in the brain.
作用機序
The exact mechanism of action of (2-Chloro-4,5-dimethoxy-phenyl)-methanol is not fully understood. However, it is believed to act as a modulator of certain neurotransmitters in the brain, including dopamine and serotonin. (2-Chloro-4,5-dimethoxy-phenyl)-methanol has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
(2-Chloro-4,5-dimethoxy-phenyl)-methanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2-Chloro-4,5-dimethoxy-phenyl)-methanol has antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that (2-Chloro-4,5-dimethoxy-phenyl)-methanol can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using (2-Chloro-4,5-dimethoxy-phenyl)-methanol in lab experiments is its relatively simple synthesis method. (2-Chloro-4,5-dimethoxy-phenyl)-methanol is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using (2-Chloro-4,5-dimethoxy-phenyl)-methanol is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for (2-Chloro-4,5-dimethoxy-phenyl)-methanol research. One area of interest is the development of (2-Chloro-4,5-dimethoxy-phenyl)-methanol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic effects of (2-Chloro-4,5-dimethoxy-phenyl)-methanol in various disease models. Additionally, further studies are needed to better understand the mechanism of action of (2-Chloro-4,5-dimethoxy-phenyl)-methanol and its effects on neurotransmitter systems in the brain.
特性
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJSFVZMUOTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-dimethoxy-phenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



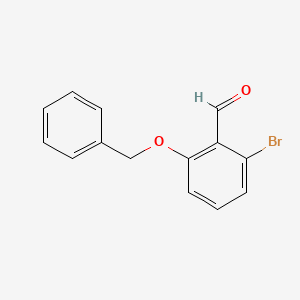
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)
![1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B3250972.png)

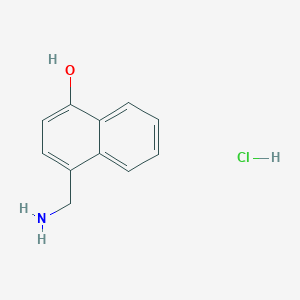
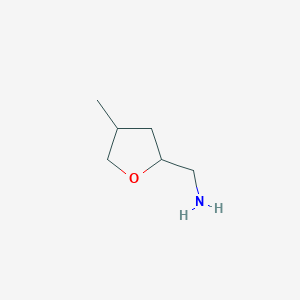
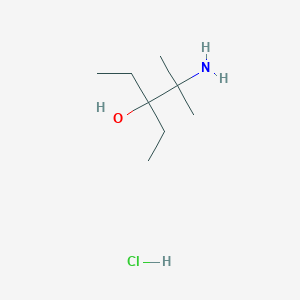
![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)
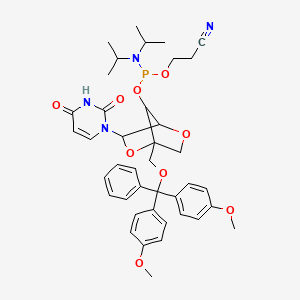
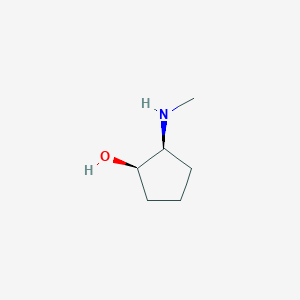


![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)
